molecular formula C7H17N B1682561 2-AMINOHEPTANE CAS No. 123-82-0

2-AMINOHEPTANE

Cat. No.: B1682561
CAS No.: 123-82-0
M. Wt: 115.22 g/mol
InChI Key: VSRBKQFNFZQRBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tuaminoheptane, also known as 2-aminoheptane, is a sympathomimetic agent and vasoconstrictor . The primary target of Tuaminoheptane is norepinephrine, a neurotransmitter that plays a crucial role in the body’s fight or flight response .

Mode of Action

Tuaminoheptane acts as a reuptake inhibitor and releasing agent of norepinephrine . By inhibiting the reuptake of norepinephrine, Tuaminoheptane increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing its effects . As a releasing agent, Tuaminoheptane promotes the release of norepinephrine from presynaptic neurons, further increasing its levels .

Biochemical Pathways

The increased concentration of norepinephrine in the synaptic cleft due to the action of Tuaminoheptane leads to the stimulation of adrenergic receptors . This stimulation results in various physiological responses, including vasoconstriction and nasal decongestion .

Pharmacokinetics

It is known that the absorption of tuaminoheptane can be decreased when combined with oxymetazoline .

Result of Action

The primary result of Tuaminoheptane’s action is nasal decongestion . By causing vasoconstriction in the nasal passages, Tuaminoheptane reduces blood flow, thereby decreasing swelling and relieving congestion .

Action Environment

The action, efficacy, and stability of Tuaminoheptane can be influenced by various environmental factors. For example, the presence of other drugs, such as Oxymetazoline, can affect the absorption of Tuaminoheptane . Additionally, Tuaminoheptane is a skin irritant and can cause contact dermatitis via inhibition of volume-regulated anion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuaminoheptane can be synthesized through the reductive amination of heptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: Industrial production of tuaminoheptane involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: Tuaminoheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tuaminoheptane has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Tuaminoheptane is unique due to its specific structure as an alkylamine, which differentiates it from other norepinephrine releasing agents like phenethylamines. This structural difference contributes to its distinct pharmacological profile and applications .

Properties

IUPAC Name

heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRBKQFNFZQRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1))
Record name Tuaminoheptane [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6048468
Record name 2-Aminoheptane
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Molecular Weight

115.22 g/mol
Source PubChem
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CAS No.

123-82-0, 44652-67-7
Record name 2-Aminoheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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